1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to a methoxyethanamine moiety, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with methoxyethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in cellular function and response.
Comparison with Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Chlorobenzylamine hydrochloride
- 4-Chloro-2-methoxyphenethylamine hydrochloride
Comparison: 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQYJSSTLKYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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